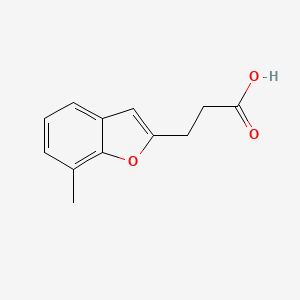![molecular formula C17H10F3NO2S2 B12128169 (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128169.png)
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a trifluoromethyl group and a hydroxybenzylidene moiety further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a benzaldehyde derivative.
Reduction: Formation of a hydroxyl derivative of the thiazolidinone ring.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including the disruption of enzyme-substrate interactions or the alteration of enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-phenyl-1,3-thiazolidin-4-one: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(5Z)-5-(4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: Similar structure but with a different position of the hydroxy group, which can influence its chemical properties.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxybenzylidene moiety in (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one makes it unique compared to other thiazolidinone derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H10F3NO2S2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10F3NO2S2/c18-17(19,20)11-4-2-5-12(9-11)21-15(23)14(25-16(21)24)8-10-3-1-6-13(22)7-10/h1-9,22H/b14-8- |
InChI Key |
GJOOOSPLPCJMGC-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine](/img/structure/B12128090.png)



![2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128112.png)
![4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]-](/img/structure/B12128115.png)
![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid](/img/structure/B12128127.png)

![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)
![Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate](/img/structure/B12128149.png)
![6-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12128152.png)

